molecular formula C19H23N3O B11339818 (4-Methylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(4-Methylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11339818
M. Wt: 309.4 g/mol
InChI Key: IWIVNDLVVFNBAY-UHFFFAOYSA-N
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Description

1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the pyridine moiety: This step involves the alkylation of the piperazine ring with a pyridine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoylpiperazine: A simpler analog with similar pharmacological properties.

    4-Methylpiperazine: Another piperazine derivative with different substituents.

    2-(Pyridin-2-yl)ethylamine: A related compound with a similar pyridine moiety.

Uniqueness

1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

(4-methylphenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H23N3O/c1-16-5-7-17(8-6-16)19(23)22-14-12-21(13-15-22)11-9-18-4-2-3-10-20-18/h2-8,10H,9,11-15H2,1H3

InChI Key

IWIVNDLVVFNBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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